METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a bromofuran amide group and a phenylthiophene carboxylate ester
Preparation Methods
The synthesis of METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromofuran Amide: The initial step involves the bromination of furan to form 5-bromofuran. This is followed by the reaction with an amine to produce 5-bromofuran-2-amide.
Synthesis of Phenylthiophene Carboxylate: The next step involves the synthesis of 4-phenylthiophene-3-carboxylic acid, which is then esterified to form the methyl ester.
Coupling Reaction: The final step involves the coupling of the bromofuran amide with the phenylthiophene carboxylate ester under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways within biological systems. The bromofuran amide and phenylthiophene moieties are believed to play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
METHYL 2-(5-BROMOFURAN-2-AMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE: This compound has a methoxy group instead of a phenyl group, which may result in different chemical and biological properties.
2-(N-METHYL5-BROMOFURAN-2-AMIDO)BENZOIC ACID: This compound has a benzoic acid moiety instead of a thiophene carboxylate ester, leading to different reactivity and applications.
2-[4-(5-BROMOFURAN-2-AMIDO)PHENYL]ACETIC ACID:
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(5-bromofuran-2-carbonyl)amino]-4-phenylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO4S/c1-22-17(21)14-11(10-5-3-2-4-6-10)9-24-16(14)19-15(20)12-7-8-13(18)23-12/h2-9H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEHXZXOMFZLOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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